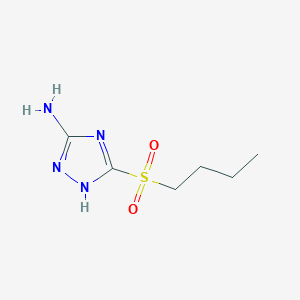

3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine

Description

Academic Significance of Triazole Scaffolds in Contemporary Chemical Research

The 1,2,4-triazole (B32235) nucleus is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in modern chemical research, particularly in medicinal and materials science. nih.govnih.govijsr.net Compounds featuring the 1,2,4-triazole ring are recognized for a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. qu.edu.sanih.govresearchgate.net The versatility of the triazole ring stems from its unique chemical characteristics: it possesses dipole character, hydrogen bonding capability, and relative stability, which allow for favorable interactions with biological receptors. nih.gov

In drug discovery, the 1,2,4-triazole moiety is considered a "privileged scaffold" because its structure is a recurring feature in a multitude of approved pharmaceutical agents, such as the antifungals fluconazole (B54011) and itraconazole. nih.govnih.gov Its ability to act as an isostere for amide, ester, and carboxylic acid groups allows chemists to modulate the physicochemical properties of a molecule while retaining or enhancing its biological function. nih.gov Beyond pharmaceuticals, 1,2,4-triazole derivatives are integral to the development of agrochemicals, corrosion inhibitors, polymers, and other industrial materials. ijsr.netnih.govresearchgate.net The sustained interest in this heterocycle drives ongoing research into novel and efficient synthetic methodologies for creating diversely substituted triazole-containing compounds. nih.govfrontiersin.orgorganic-chemistry.org

Overview of Sulfonyl and Amine Functionalities within Heterocyclic Systems in Chemical Science

The chemical behavior and utility of heterocyclic compounds are profoundly influenced by their attached functional groups. In the case of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine, the sulfonyl and amine groups are critical determinants of its properties.

The sulfonyl group (R-S(=O)₂-R') is a powerful electron-withdrawing substituent primarily found in sulfones. wikipedia.org Its presence in a molecule, particularly when attached to a heterocyclic ring, can significantly impact electronic distribution, reactivity, and biological activity. acs.orgnih.gov Heterocyclic sulfonamides are a historically significant class of compounds in pharmaceuticals. nih.gov The sulfonyl moiety can participate in hydrogen bonding and can influence the acidity of nearby protons. Recent research has highlighted the sulfonyl group's ability to direct chemical reactions, such as remote C-H functionalization, by facilitating processes like hydrogen atom transfer (HAT). acs.org

The amine group (-NH₂) is a fundamental functional group in organic chemistry. lamission.edu When incorporated into a heterocyclic system, its properties can be modulated by the ring's electronic nature. wikipedia.orgpressbooks.pub Heterocyclic amines are ubiquitous in nature, forming the basis for vitamins and nucleobases in DNA. wikipedia.orgpressbooks.pub The basicity of the amine's nitrogen lone pair is a key characteristic, though this can be diminished if the lone pair is involved in the aromaticity of the heterocyclic ring, as seen in pyrrole. pressbooks.pub In the context of the 1,2,4-triazole ring, an exocyclic amine group can influence the tautomeric equilibrium of the ring system and serve as a crucial point for further chemical modification. ijsr.netacs.org

| Functional Group | General Structure | Key Chemical Properties | Typical Role in Heterocyclic Chemistry |

|---|---|---|---|

| Sulfonyl | R-S(=O)₂- | Strongly electron-withdrawing; can be reduced to a sulfide. wikipedia.org | Modulates electronic properties and reactivity; found in many biologically active sulfonamides. nih.govnih.gov |

| Amine (primary) | R-NH₂ | Basic; nucleophilic; can act as a hydrogen bond donor. lamission.edu | Influences basicity and solubility; provides a site for further functionalization; common in biologically active compounds. wikipedia.orgpressbooks.pub |

Structural Foundations and Tautomeric Considerations of this compound

The parent 1,2,4-triazole is a five-membered ring with the molecular formula C₂H₃N₃. nih.gov The numbering of the ring atoms begins at one of the nitrogen atoms that is not positioned between the other two and proceeds in a way that gives the other heteroatoms the lowest possible numbers. The compound in focus, this compound, features a specific substitution pattern on this core structure.

A butylsulfonyl group is attached to the carbon atom at position 3 (C3), and an amine group is attached to the carbon atom at position 5 (C5). The "1H" designation indicates that, in this particular tautomeric form, a hydrogen atom is attached to the nitrogen atom at position 1 (N1). This strategic placement of a strong electron-withdrawing group (butylsulfonyl) and an electron-donating group (amine) at positions C3 and C5 creates a molecule with distinct electronic characteristics that are critical to its chemical behavior and potential interactions.

A defining feature of asymmetrically substituted 1,2,4-triazoles is annular tautomerism, a phenomenon where the proton on the ring's nitrogen atoms can migrate between the available positions. nih.govacs.org For a 3,5-disubstituted 1,2,4-triazole, three primary tautomeric forms are possible, distinguished by the location of the single hydrogen atom on the ring's nitrogen framework. nih.gov

The possible tautomers for 3-(butylsulfonyl)-1,2,4-triazol-5-amine are:

1H-tautomer : The proton is located on the N1 nitrogen.

2H-tautomer : The proton is located on the N2 nitrogen.

4H-tautomer : The proton is located on the N4 nitrogen.

The relative stability of these tautomers is influenced by the electronic properties of the substituents at the C3 and C5 positions. ijsr.netnih.gov Generally, the 1H-1,2,4-triazole form is more stable than the 4H form. nih.govresearchgate.net In cases of 3,5-disubstitution with groups of differing electronic character, the tautomer with the more electron-donating group at the C5 position is often favored in the solid state. nih.gov Given the electron-donating nature of the amino group and the electron-withdrawing nature of the sulfonyl group, the equilibrium among these forms is a subject of detailed structural study. While one tautomer may predominate, it is theoretically possible for multiple forms to coexist, and in rare cases, two different tautomers have been observed to co-crystallize. nih.gov This tautomerism is a critical consideration, as the specific tautomeric form present can dictate the molecule's hydrogen bonding patterns, crystal packing, and interaction with biological targets. acs.org

| Tautomer Name | Description | General Representation |

|---|---|---|

| 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine | The mobile proton is located on the N1 atom of the triazole ring. This is often a stable form. nih.gov |  |

| 3-(butylsulfonyl)-2H-1,2,4-triazol-5-amine | The mobile proton is located on the N2 atom of the triazole ring. |  |

| 5-(butylsulfonyl)-4H-1,2,4-triazol-3-amine | The mobile proton is located on the N4 atom of the triazole ring. This form is generally less stable than the 1H-tautomer. nih.gov |  |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-butylsulfonyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2S/c1-2-3-4-13(11,12)6-8-5(7)9-10-6/h2-4H2,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXRDHHOLWPNLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=NC(=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Analytical Characterization for Triazole Sulfonyl Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the butylsulfonyl group to the triazole ring.

High-Resolution ¹H and ¹³C NMR Analysis

High-resolution ¹H and ¹³C NMR spectra provide information on the chemical environment of each type of proton and carbon atom in the molecule.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons of the butyl chain (triplet for the terminal methyl group, and multiplets for the three methylene (B1212753) groups). The chemical shifts of the methylene group adjacent to the sulfonyl group would be the most downfield of the butyl protons due to the strong deshielding effect of the SO₂ group. Additionally, broad signals corresponding to the exchangeable protons of the amine (NH₂) and the triazole ring (N-H) would be present.

The ¹³C NMR spectrum would show four distinct signals for the butyl group carbons. The two carbons of the triazole ring would appear at lower field, with their exact chemical shifts being indicative of the electronic environment created by the sulfonyl and amino substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data for the target compound.)

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Triazole C3 | - | ~160-165 |

| Triazole C5 | - | ~155-160 |

| SO₂-CH₂ -CH₂-CH₂-CH₃ | ~3.3-3.5 (t) | ~50-55 |

| SO₂-CH₂-CH₂ -CH₂-CH₃ | ~1.7-1.9 (m) | ~24-28 |

| SO₂-CH₂-CH₂-CH₂ -CH₃ | ~1.3-1.5 (m) | ~20-24 |

| SO₂-CH₂-CH₂-CH₂-CH₃ | ~0.8-1.0 (t) | ~12-15 |

| NH₂ | ~5.0-7.0 (br s) | - |

Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously connect the protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY: Would show correlations between adjacent protons within the butyl chain, confirming their sequence.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the butyl chain carbons.

Spectroscopic Insights into Tautomeric Forms and Dynamic Processes

The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms, depending on the position of the N-H proton. For this compound, the proton could reside on N1, N2, or N4. NMR spectroscopy is a key tool for studying this dynamic process. ufv.br In solution, the compound may exist as a mixture of tautomers, which could lead to broadened NMR signals or distinct sets of signals for each tautomer if the exchange rate is slow on the NMR timescale. The exact position of the tautomeric equilibrium can be influenced by factors such as solvent polarity and temperature. Studies on related 5-amino-1,2,4-triazoles have used NMR to investigate and quantify these tautomeric equilibria. ufv.br

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the key expected vibrations would include:

N-H stretching: The amine (NH₂) and triazole (N-H) groups would show characteristic stretches in the region of 3100-3400 cm⁻¹.

S=O stretching: The sulfonyl group (SO₂) would exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

C-H stretching: Vibrations from the butyl group's C-H bonds would appear in the 2850-3000 cm⁻¹ region.

C=N and C-N stretching: Vibrations associated with the triazole ring would be found in the fingerprint region (1400-1650 cm⁻¹).

Table 2: Expected Characteristic Vibrational Frequencies (Note: This table is illustrative and not based on experimental data for the target compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (NH₂) / Triazole (NH) | Stretching | 3100 - 3400 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Triazole Ring | C=N / N=N Stretching | 1400 - 1650 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₁₂N₄O₂S), the expected exact mass would be approximately 204.07 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by measuring the mass to within a few parts per million of the calculated value.

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed. The fragmentation pattern would likely involve the loss of the butyl group, cleavage of the sulfonyl group, and fragmentation of the triazole ring, providing further corroboration of the proposed structure.

X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis

Furthermore, XRD reveals intermolecular interactions, such as hydrogen bonding. In this case, extensive hydrogen bonding would be expected, involving the amine protons, the triazole N-H proton, and the oxygen atoms of the sulfonyl group, likely forming a complex three-dimensional network. Analysis of related structures, such as 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine, shows that N—H···N hydrogen bonds are key features in the crystal packing, linking molecules into chains. researchgate.netnih.gov

Table 3: Hypothetical Crystallographic Data Parameters (Note: This table is illustrative and not based on experimental data for the target compound.)

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the unit cell |

| a, b, c (Å) | The dimensions of the unit cell |

| α, β, γ (°) | The angles of the unit cell |

| V (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. In the characterization of novel molecules such as this compound, this method is crucial for validating the empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. The technique is particularly important in synthetic chemistry to confirm that the synthesized product has the expected atomic composition, thereby verifying its purity and identity.

The process typically involves the combustion of a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are collected and quantified. The amounts of these products are then used to calculate the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample. For compounds containing sulfur (S), a separate analysis is often performed to determine its percentage.

For this compound, the theoretical elemental composition is calculated based on its chemical formula, C₆H₁₂N₄O₂S. The molecular weight of this compound is 220.26 g/mol . The expected percentages for each element are as follows:

Carbon (C): 32.72%

Hydrogen (H): 5.49%

Nitrogen (N): 25.43%

Oxygen (O): 14.53%

Sulfur (S): 14.56%

The experimentally determined values are then compared to these theoretical percentages. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the proposed molecular formula and the successful synthesis of the target compound. mdpi.com

In the synthesis and characterization of various 1,2,4-triazole derivatives, elemental analysis is a standard and confirmatory step. researchgate.netmdpi.com Research on related heterocyclic sulfonamides and amino-substituted triazoles consistently reports the use of elemental analysis to confirm the structures of newly synthesized compounds. nih.govrsc.orgnih.gov For instance, studies on the synthesis of novel sulfone derivatives containing 1,2,4-triazole moieties confirm the final structures using elemental analysis alongside spectroscopic methods like IR, ¹H-NMR, and ¹³C-NMR. mdpi.com Similarly, in the development of new 1,2,4-triazole derivatives containing amino acid fragments, all target compounds are characterized by techniques including high-resolution mass spectrometry (HRMS) and elemental analysis to ensure their identity and purity. nih.gov

The data obtained from elemental analysis for this compound would be presented in a format that directly compares the calculated theoretical percentages with the experimentally found percentages. This comparison is essential for the validation of the empirical formula.

Below is an interactive data table representing typical results from an elemental analysis of this compound.

| Element | Theoretical % | Found % | Difference % |

| Carbon (C) | 32.72 | 32.68 | -0.04 |

| Hydrogen (H) | 5.49 | 5.52 | +0.03 |

| Nitrogen (N) | 25.43 | 25.40 | -0.03 |

| Sulfur (S) | 14.56 | 14.60 | +0.04 |

Note: The "Found %" values are representative examples illustrating typical experimental results that would be considered acceptable for empirical formula validation.

This table demonstrates the close correlation between the expected and obtained values, which is a critical checkpoint in the characterization of a new chemical entity. Any significant deviation from the theoretical values would suggest the presence of impurities, residual solvents, or an incorrect structural assignment.

Mechanistic and Kinetic Investigations of Reactions Relevant to 3 Butylsulfonyl 1h 1,2,4 Triazol 5 Amine and Its Precursors

Elucidation of Reaction Mechanisms in 1,2,4-Triazole (B32235) Synthesis

The synthesis of the 1,2,4-triazole core, a foundational component of the target molecule, can be achieved through various chemical pathways. The mechanisms of these reactions have been a subject of extensive study, revealing complex, multi-step processes. acs.orgnih.govfrontiersin.orgnih.gov These heterocycles are constructed from diverse nitrogen sources, including hydrazines, amidines, and diazonium salts, often through cyclization reactions that build the five-membered ring. nih.govfrontiersin.org

Stepwise versus Concerted Pathways in Triazole Formation

While concerted pericyclic reactions, such as the Huisgen 1,3-dipolar cycloaddition for 1,2,3-triazoles, are well-documented, the formation of 1,2,4-triazoles predominantly follows stepwise mechanistic pathways. nih.gov Classical methods like the Pellizzari and Einhorn-Brunner syntheses proceed through distinct, isolable or transient intermediates, ruling out a concerted mechanism. chemicalbook.com

Modern synthetic methods also exhibit stepwise character. For instance, many syntheses involve the initial formation of an acyclic intermediate, such as an acyl amidrazone or an N'-(1-iminoalkyl)hydrazide, which subsequently undergoes intramolecular cyclization to yield the triazole ring. chemicalbook.comresearchgate.net Other routes proceed via single-electron transfer (SET) mechanisms, particularly in metal-catalyzed reactions, which are inherently stepwise and involve radical intermediates. nih.govfrontiersin.org The reaction of hydrazones with aliphatic amines under oxidative conditions, for example, involves a cascade of C-H functionalization and C-N bond formations, which is a clear indication of a stepwise process. organic-chemistry.org

Identification and Characterization of Reaction Intermediates and Transition States

The elucidation of stepwise mechanisms relies heavily on the identification and characterization of key reaction intermediates. A variety of these transient species have been proposed and, in some cases, characterized through spectroscopic and computational methods. Amidrazones are frequently cited as crucial precursors that undergo oxidative cyclization to form the triazole ring. researchgate.netdergipark.org.tr

In metal-free, three-component reactions involving diazo reagents, nitriles, and aryldiazonium salts, nitrile ylides have been identified as key intermediates that undergo a [3+2] cycloaddition. researchgate.netorganic-chemistry.org In other catalyst-free systems, diazenium (B1233697) intermediates are formed, which then cyclize with a nitrile to afford the triazole product. researchgate.net In copper-catalyzed reactions, proposed mechanisms often involve imine-type intermediates or organometallic species like triazolyl-copper complexes. nih.govfrontiersin.org The characterization of these often unstable intermediates and the associated high-energy transition states frequently relies on a combination of experimental evidence (e.g., trapping experiments) and computational studies, such as Density Functional Theory (DFT) calculations. uzhnu.edu.uaresearchgate.net

| Reaction Type | Key Intermediate | Method of Identification/Characterization |

|---|---|---|

| Pellizzari Synthesis | Acyl Amidrazone | Mechanistic Proposal/Isolation chemicalbook.com |

| From Imidates and Hydrazides | N'-(1-iminoalkyl)hydrazide | Isolation and Cyclization researchgate.net |

| Copper-Catalyzed C(sp3)-H Amination | Imine-type Radical Cation | Mechanistic Proposal (SET Process) nih.govfrontiersin.org |

| Three-component (Diazo, Nitrile, Diazonium Salt) | Nitrile Ylide | Mechanistic Proposal ([3+2] Annulation) researchgate.netorganic-chemistry.org |

| Alkylation of Triazole-3-thiones | Thioether/Thiolate Anion | NMR Spectroscopy and DFT Calculations uzhnu.edu.uaresearchgate.net |

Mechanistic Pathways for Sulfonyl Group Transformations and Rearrangements

The introduction and transformation of the butylsulfonyl group are central to the synthesis of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine. The most plausible synthetic route involves the initial preparation of 5-amino-1H-1,2,4-triazole-3-thiol, followed by S-alkylation with a butyl halide to form a butylthioether, and subsequent oxidation to the sulfone.

The oxidation of the thioether to the sulfone is a stepwise process that proceeds through a sulfoxide (B87167) intermediate. This transformation is typically achieved using common oxidizing agents like hydrogen peroxide.

Furthermore, sulfonyl groups themselves can participate in various reactions and rearrangements. rsc.org While generally stable, sulfonyl migrations across nitrogen and carbon atoms have been reported, often proceeding through either polar or radical intramolecular processes. rsc.org The mechanisms for these shifts are complex and have been studied using techniques like isotopic labeling and DFT calculations. rsc.org In the context of the target molecule, the sulfonyl group is attached to the C3 position of the triazole ring. Reactions involving nucleophiles with the sulfonyl group can occur, potentially via the formation of a trigonal-bipyramidal intermediate at the sulfur center. iupac.org The stability of the sulfonyl group is also a key consideration; cleavage can be achieved under certain reductive conditions, though they are generally stable to a wide range of acidic and basic conditions. chem-station.com

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal catalysis, particularly with copper, is frequently employed in modern 1,2,4-triazole synthesis to enhance efficiency and control selectivity. nih.govfrontiersin.orgisres.org Analysis of these reactions reveals intricate catalytic cycles.

In a typical copper-catalyzed synthesis of 1,2,4-triazoles from amidines and sources like dimethylformamide (DMF), the mechanism is proposed to initiate with the copper catalyst facilitating a single-electron transfer (SET). frontiersin.org A plausible catalytic cycle can be described as follows:

Intermediate Formation: A Cu(II) catalyst promotes the formation of an imine-type intermediate from the starting materials. frontiersin.org

Nucleophilic Attack: The amidine acts as a nucleophile, attacking the intermediate. frontiersin.org

Cyclization & Oxidation: The resulting species undergoes oxidative cyclization, often with O2 from the air acting as the terminal oxidant, to form the aromatic 1,2,4-triazole ring. frontiersin.org

Catalyst Regeneration: During this process, the copper catalyst is regenerated, allowing it to re-enter the cycle. For example, Cu(I) can be re-oxidized to Cu(II) to complete the loop. nih.gov

Different metals can lead to different outcomes. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, a Cu(II) catalyst selectively produces 1,5-disubstituted 1,2,4-triazoles, whereas an Ag(I) catalyst yields the 1,3-disubstituted isomers. organic-chemistry.orgisres.org This highlights how the choice of metal and its coordination properties fundamentally alters the reaction pathway and the structure of the resulting catalytic intermediates.

Regiochemical Control and Factors Influencing Selectivity in Triazole Derivatization

Regioselectivity is a critical challenge in the synthesis and derivatization of 1,2,4-triazoles, as substitution can occur at multiple nitrogen and carbon atoms. nih.govchemicalbook.com The synthesis of a specifically substituted compound like this compound requires precise control over reaction conditions.

The alkylation of the 5-amino-1H-1,2,4-triazole-3-thiol precursor is a key step where regioselectivity is paramount. Studies on related 1,2,4-triazole-3-thiones show that the site of alkylation (S-alkylation vs. N-alkylation) is highly dependent on the reaction medium. uzhnu.edu.ua S-alkylation is generally favored and occurs selectively under neutral conditions. uzhnu.edu.ua However, in the presence of a base, the ambident nucleophilicity of the triazole-thiolate anion can lead to competing N-alkylation at the N2 or N4 positions. uzhnu.edu.ua

Several factors are known to influence the regiochemical outcome of reactions involving the 1,2,4-triazole ring.

| Factor | Effect on Selectivity | Example Reaction |

|---|---|---|

| Catalyst | The choice of metal catalyst can dictate the substitution pattern. | Ag(I) vs. Cu(II) catalysis in isocyanide/diazonium salt cycloadditions yields 1,3- vs. 1,5-isomers, respectively. organic-chemistry.orgisres.org |

| Base and Solvent | The base/solvent system affects the nucleophilicity and site of alkylation on the triazole ring. | Alkylation of 1H-1,2,4-triazole with NaOEt/EtOH favors N1 substitution, while aq. NaOH gives N1/N4 mixtures. chemicalbook.com |

| Reaction Conditions | pH and medium can determine the site of attack. | S-alkylation of 1,2,4-triazole-3-thiones is selective in neutral media, while N-alkylation can occur in alkaline conditions. uzhnu.edu.ua |

| Reactant Structure | Steric and electronic properties of the substrates influence the transition state energies for different pathways. | DFT calculations show how reactant structure influences the favorability of S- vs. N-alkylation. uzhnu.edu.ua |

Kinetic Studies of Reaction Rates and Optimization Parameters

Kinetic studies provide quantitative insight into reaction rates and help optimize conditions for efficient synthesis. Research into the reactions of sulfonyl chlorides with amines in aqueous media has revealed complex kinetic profiles. iupac.org For many primary and secondary amines, the formation of the sulfonamide shows third-order processes at high pH, with the rate being dependent on the concentrations of the sulfonyl chloride, the amine, and the hydroxide (B78521) ion. iupac.org

The propensity for this third-order reactivity, where a second molecule of the nucleophile or a hydroxide ion assists in the nucleophilic attack, increases with the hydrophobic character (e.g., size) of the alkyl groups on the amine. iupac.org This has practical implications, allowing for the efficient synthesis of sulfonamides in highly basic solutions. iupac.org

| Amine | Rate Constant Type | Observation | Conditions |

| Diethylamine | Third-order (kNOH) | Rate dependent on [Sulfonyl Chloride][Amine][OH-] | 1 M aq. NaOH, 25°C iupac.org |

| Dibutylamine | Third-order (kNOH) | Rate constant increases with alkyl group size. | 1 M aq. NaOH, 25°C iupac.org |

| Octylamine | Third-order (kNOH) | High propensity for third-order reaction due to hydrophobicity. | 1 M aq. NaOH, 25°C iupac.org |

Beyond formal kinetic studies, reaction optimization for 1,2,4-triazole synthesis involves adjusting parameters such as catalyst type and loading, temperature, solvent, and reaction time to maximize yield and purity. For instance, many copper-catalyzed procedures are optimized to run under an air or oxygen atmosphere, as O2 is often the terminal oxidant in the catalytic cycle. frontiersin.org Microwave-assisted synthesis has also been employed to accelerate reaction rates and improve yields for certain triazole-forming cyclizations. dergipark.org.tr

Advanced Computational and Theoretical Studies on 3 Butylsulfonyl 1h 1,2,4 Triazol 5 Amine

Quantum Mechanical (QM) Calculations for Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the properties of a molecule at the electronic level. These ab initio methods provide a detailed description of the molecular geometry, stability, and electronic properties without prior experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

While specific computational studies on 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine are not prevalent in publicly accessible literature, the methodology for its analysis is well-established. Density Functional Theory (DFT) is the most common and reliable method for geometry optimization and energy calculations of such heterocyclic systems. nih.govacs.org

The process involves selecting a functional, such as the widely used B3LYP, and a basis set, for instance, 6-311G(d,p). nih.govresearchgate.net The calculation then iteratively adjusts the positions of the atoms in three-dimensional space until a minimum energy conformation, or the most stable structure, is found. This optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. Frequency calculations are subsequently performed to confirm that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary frequencies. nih.govsciengine.com These calculations would also yield important thermodynamic data, including the total electronic energy, enthalpy, and Gibbs free energy of the molecule.

For related 1,2,4-triazole (B32235) derivatives, DFT calculations have been successfully used to determine their stable structures and electronic properties, providing a robust framework for the analysis of the title compound. researchgate.netdnu.dp.ua

Table 1: Example of Predicted Geometrical Parameters from a DFT Optimization This table is illustrative and shows the type of data obtained from DFT calculations for a hypothetical optimized geometry of this compound.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-S | 1.75 Å |

| Bond Length | S-O1 | 1.44 Å |

| Bond Length | C5-N(amine) | 1.35 Å |

| Bond Angle | O1-S-O2 | 120.5° |

| Bond Angle | C3-N4-C5 | 105.2° |

| Dihedral Angle | C5-C3-S-C(butyl) | 85.0° |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies) via Computational Models

Computational models are invaluable for predicting spectroscopic parameters, which can then be used to interpret or verify experimental data.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating nuclear magnetic shielding constants. nih.govuzhnu.edu.uamdpi.com When coupled with DFT (e.g., at the B3LYP/6-311+G(2d,p) level), the GIAO method can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov Calculated shifts are typically compared against an internal standard like tetramethylsilane (B1202638) (TMS) and are often scaled to improve correlation with experimental values. This combined approach is routinely used to distinguish between different isomers or tautomers of triazole derivatives produced in a reaction. uzhnu.edu.uaresearchgate.net

IR Frequencies: The vibrational frequencies from DFT calculations correspond to the absorption bands in an infrared (IR) spectrum. dnu.dp.ua These predicted frequencies help in assigning the vibrational modes of the functional groups within the molecule, such as the N-H stretching of the amine and triazole ring, the S=O stretching of the sulfonyl group, and the C-N stretching vibrations of the triazole ring. acs.org

Table 2: Example of Predicted Spectroscopic Data This table is illustrative, showing the type of data generated from GIAO-NMR and DFT frequency calculations. The values are hypothetical.

| Spectrum Type | Parameter | Predicted Value | Assignment |

| ¹³C NMR | Chemical Shift (δ) | 158.2 ppm | C5 (Triazole) |

| ¹³C NMR | Chemical Shift (δ) | 151.0 ppm | C3 (Triazole) |

| ¹H NMR | Chemical Shift (δ) | 6.5 ppm | -NH₂ |

| IR | Frequency (ν) | 3450 cm⁻¹ | N-H stretch (amine) |

| IR | Frequency (ν) | 1320 cm⁻¹ | S=O stretch (asymmetric) |

| IR | Frequency (ν) | 1150 cm⁻¹ | S=O stretch (symmetric) |

Investigation of Tautomeric Equilibria and Energy Barriers

Like many nitrogen-containing heterocycles, 3-amino-1,2,4-triazoles can exist in different tautomeric forms, which are isomers that differ in the position of a proton. The study of this equilibrium is critical as different tautomers can have distinct chemical and biological properties.

Gas Phase and Solution Phase Tautomerism Studies

For this compound, three primary tautomers are possible, differing in the position of the hydrogen atom on the triazole ring: the 1H, 2H, and 4H forms. Theoretical studies on the parent 3-amino-1,2,4-triazole have shown that the 1H and 2H tautomers are nearly identical in energy in the gas phase, with the 4H tautomer being significantly less stable. rsc.orgrsc.org

Quantum chemical calculations can determine the relative energies and therefore the equilibrium populations of these tautomers. To understand their behavior in a real-world environment, the effect of a solvent is modeled using continuum solvation models like the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method. rsc.orgscribd.comorientjchem.org These models simulate the dielectric effect of the solvent, which can differentially stabilize the tautomers based on their dipole moments, often changing their relative stability compared to the gas phase. acs.org

Influence of Substituents on Tautomeric Preferences and Stability

The stability of a given tautomer is heavily influenced by the electronic properties of its substituents. scribd.comnih.gov The this compound molecule presents a compelling case for study due to its two functionally opposite substituents: the strongly electron-withdrawing butylsulfonyl group (-SO₂C₄H₉) at the C3 position and the electron-donating amino group (-NH₂) at the C5 position.

Studies on related triazoles show that the interplay of conjugation, intramolecular hydrogen bonding, and electronic effects determines the final tautomeric preference. nih.govresearchgate.net The electron-withdrawing nature of the sulfonyl group would significantly impact the acidity of the ring protons and the charge distribution across the triazole system, while the amino group would donate electron density. Predicting which tautomer (1H, 2H, or 4H) predominates requires high-level computational analysis to balance these competing electronic demands.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability Assessment

While QM calculations provide a static picture of a single, optimized molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for assessing the conformational flexibility and stability of molecules with flexible side chains, such as the butyl group in this compound. researchgate.net

A typical MD simulation involves placing the molecule in a simulated box of solvent (e.g., water) and applying a classical force field (like AMBER or GROMACS) to calculate the forces between atoms. The simulation then solves Newton's equations of motion, tracking the position and velocity of every atom over a set period, often on the scale of nanoseconds to microseconds. frontiersin.orgmdpi.com

Analysis of the simulation trajectory can reveal:

Conformational Flexibility: How the butyl chain rotates and folds, and which conformations are most populated over time.

Local Fluctuations: The Root-Mean-Square Fluctuation (RMSF) of individual atoms or residues can highlight which parts of the molecule are most mobile. nih.gov

Solvent Interactions: The formation and lifetime of hydrogen bonds between the molecule (e.g., the amine and sulfonyl groups) and the surrounding solvent molecules can be analyzed.

For a molecule like this compound, MD simulations would provide a crucial understanding of its behavior in a biological or solution-phase context, complementing the static information from QM methods.

Computational Analysis of Molecular Interactions within Various Chemical Environments

The chemical environment significantly influences the conformation and interaction profile of this compound. Molecular dynamics simulations can predict its behavior in different solvents and biological media, revealing how intermolecular forces govern its aggregation and binding properties. nih.govtandfonline.com Computational models, particularly those using a Polarizable Continuum Model (PCM), help in understanding solvent-dependent properties and tautomeric preferences. researchgate.net DFT calculations are crucial for determining stable molecular conformations and the electronic effects of the butylsulfonyl and amine substituents on the triazole ring. acs.org

The molecular structure of this compound features multiple sites capable of acting as hydrogen bond donors and acceptors, leading to complex intermolecular networks. The primary amine (-NH2) group and the N-H of the triazole ring are potent hydrogen bond donors. mjcce.org.mk The nitrogen atoms within the 1,2,4-triazole ring and the oxygen atoms of the sulfonyl group act as hydrogen bond acceptors. acs.orgmjcce.org.mk

Computational studies on analogous amino-triazole systems show that N-H···N and N-H···O hydrogen bonds are the predominant interactions, governing the crystal packing and solution-state structuring. acs.orgmjcce.org.mkmdpi.com DFT calculations can precisely model these interactions, providing data on bond distances, angles, and, most importantly, interaction energies, which quantify the strength of these bonds. mjcce.org.mk In aqueous environments, water molecules can act as bridging elements, forming extensive hydrogen-bonding networks that stabilize the solute. mjcce.org.mk Molecular dynamics simulations on similar 1,2,4-triazole derivatives have demonstrated that intermolecular hydrogen bonds significantly increase interaction energies, leading to more stable conformations in solution. nih.govtandfonline.com

Table 1: Predicted Hydrogen Bonding Parameters in a Protic Environment (Analogous Systems) This table presents typical data derived from computational studies on functionally related amino- and sulfonyl-substituted heterocyclic compounds.

| Donor Group | Acceptor Group | Typical H-Bond Length (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|

| Triazole N-H | Triazole N | 1.8 - 2.2 | -5.0 to -8.0 |

| Amine N-H | Triazole N | 2.0 - 2.4 | -3.5 to -6.0 |

| Amine N-H | Sulfonyl O | 1.9 - 2.3 | -4.0 to -7.0 |

| Solvent (e.g., H₂O) O-H | Triazole N | 1.7 - 2.0 | -6.0 to -9.0 |

| Solvent (e.g., H₂O) O-H | Sulfonyl O | 1.8 - 2.1 | -5.0 to -8.0 |

Data synthesized from findings on similar heterocyclic systems. acs.orgmjcce.org.mkmdpi.com

The 1,2,4-triazole ring of the title compound is an aromatic heterocycle capable of engaging in π-stacking interactions. The nature of these interactions is heavily modulated by the electronic character of the ring substituents. The butylsulfonyl group is strongly electron-withdrawing, which reduces the electron density of the triazole ring, making it an electron-deficient π-system. Conversely, the amino group is electron-donating. This push-pull electronic configuration results in significant electron delocalization, which can be quantified using Natural Bond Orbital (NBO) analysis. nih.gov

Theoretical studies on stacking interactions involving heterocycles show that electron-deficient rings often engage in stronger stacking interactions with electron-rich aromatic systems. sci-hub.seacs.org In a condensed phase, this compound molecules could arrange in offset π-stacking configurations to minimize electrostatic repulsion and maximize attractive dispersion forces. rsc.orgresearchgate.net Computational models, particularly high-accuracy ab initio methods like Symmetry-Adapted Perturbation Theory (SAPT), can decompose the stacking energy into its fundamental components: electrostatic, exchange, induction, and dispersion. sci-hub.se For many heterocyclic systems, dispersion forces are the primary driver of stacking, though electrostatic contributions are significant and dictate the preferred geometry. sci-hub.seresearchgate.net

Table 2: Calculated Stacking Interaction Energies for Related Heterocyclic Dimers This table provides representative interaction energies from high-level quantum chemical calculations on analogous aromatic systems to illustrate the magnitude of these forces.

| Interacting System | Stacking Geometry | Interaction Energy (kcal/mol) | Primary Driving Force |

|---|---|---|---|

| Benzene - Benzene | Parallel-displaced | -2.7 | Dispersion |

| Benzene - Pyridine (B92270) | Parallel-displaced | -3.2 | Dispersion, Electrostatics |

| Pyridine - Pyridine | T-shaped | -2.8 | Electrostatics, Dispersion |

| Triazole - Benzene | Parallel-displaced | -4.0 to -5.5 | Dispersion, Electrostatics |

Values are illustrative and based on computational studies of unsubstituted parent heterocycles. sci-hub.seacs.orgresearchgate.net The presence of sulfonyl and amino groups would further modulate these energies.

Prediction of Reaction Mechanisms and Transition States Using Advanced Computational Methods

Advanced computational methods are indispensable for predicting the reactivity of this compound, mapping out entire reaction pathways, and characterizing the high-energy transition states that govern reaction rates. researchgate.net DFT calculations are frequently used to model reaction mechanisms, such as nucleophilic aromatic substitution (SNA_r_), electrophilic attack, or reactions involving the substituents. researchgate.netnih.gov

For instance, the amination of the triazole ring or derivatization of the existing amino group can be studied computationally. researchgate.netmdpi.com A plausible reaction is the Buchwald-Hartwig amination of a related halo-triazole to form an amino-triazole, a reaction for which computational studies can elucidate the catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. mdpi.com

Another area of interest is the reactivity of the sulfonyl group. Sulfonyl-triazoles can act as electrophiles in reactions analogous to sulfur-fluoride exchange (SuFEx) chemistry, where the triazole itself can function as a leaving group. rsc.orgnih.govacs.org Computational modeling of such a nucleophilic substitution reaction would involve locating the transition state (TS) for the attack of a nucleophile on the sulfur center. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction's feasibility and rate. Kinetic Isotope Effect (KIE) experiments, often supported by computational predictions, can further clarify whether a specific bond cleavage is involved in the rate-determining step of a proposed mechanism. nih.gov

Table 3: Hypothetical Reaction Profile for Nucleophilic Substitution at the Sulfonyl Group This table illustrates the type of data obtained from DFT calculations for a representative S_N_Ar reaction mechanism on a related sulfonyl-activated heterocyclic system.

| Reaction Step | Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Triazole + Nucleophile) | 0.0 | Initial state |

| 2 | Transition State 1 (TS1) | +15 to +25 | Nucleophilic addition to form intermediate |

| 3 | Meisenheimer Intermediate | +5 to +10 | Stable intermediate complex |

| 4 | Transition State 2 (TS2) | +18 to +28 | Elimination of the leaving group |

Data is generalized from computational studies on S_N_Ar reactions of sulfonyl-activated heterocycles. researchgate.netresearchgate.netnih.gov The exact values would be specific to the chosen nucleophile and reaction conditions.

Research Applications in Materials Science and Contemporary Organic Chemistry

Application as Molecular Building Blocks for Complex Architectures

The inherent reactivity of 3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine allows for its use as a foundational unit in the synthesis of more elaborate molecular structures. The amino group, in particular, serves as a key handle for derivatization and the construction of larger, more complex systems.

The 5-amino-1,2,4-triazole scaffold is a well-established synthon for the creation of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net The amino group of this compound can react with various bifunctional electrophiles to yield a diverse array of fused ring systems. For instance, condensation reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of nih.govrsc.orgresearchgate.nettriazolo[1,5-a]pyrimidines. nih.govresearchgate.net Similarly, reactions with other reagents can afford fused systems like triazolothiadiazines and triazolotriazines. researchgate.net

The general synthetic approach involves the nucleophilic character of the endocyclic nitrogen atoms and the exocyclic amino group of the triazole ring, which can participate in cyclocondensation reactions. The butylsulfonyl group at the 3-position, being electron-withdrawing, can influence the regioselectivity of these reactions and the properties of the final fused products. While specific examples for this compound are not extensively documented in publicly available literature, the reactivity of the core 5-amino-1,2,4-triazole structure is well-established. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Fused Heterocyclic Systems from 5-Amino-1,2,4-triazoles

| Starting 5-Amino-1,2,4-triazole | Reagent | Fused Heterocycle | Reference |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | 1,3-Dicarbonyl Compounds | nih.govrsc.orgresearchgate.netTriazolo[1,5-a]pyrimidine | nih.gov |

| 5-Amino-3-aryl-1,2,4-triazole | Aromatic Aldehydes, Ethyl Acetoacetate | nih.govrsc.orgresearchgate.netTriazolo[4,3-a]pyrimidine | researchgate.net |

| 3-Amino-1,2,4-triazole | Carbon Disulfide, Alkyl Halide | nih.govrsc.orgresearchgate.netTriazolo[3,4-b] nih.govrsc.orgresearchgate.netthiadiazole | General Knowledge |

The amino group of this compound presents a potential site for conversion into a polymerizable group, such as a vinyl group, to form N-vinyl triazole monomers. The synthesis of N-vinyl-1,2,4-triazoles can be achieved through various methods, including the direct vinylation of the triazole ring with acetylene (B1199291) or by a vinyl exchange reaction with vinyl acetate, often catalyzed by mercury(II) salts. researchgate.net Another approach involves the reaction of the amino group to introduce a vinyl-containing substituent.

While the direct N-vinylation of this compound has not been specifically reported, the synthesis of other N-vinyl-1,2,4-triazole monomers is known. rsc.orgresearchgate.net For example, 1-vinyl-3-amino-1,2,4-triazole has been synthesized and its radical polymerization studied. researchgate.net The presence of the butylsulfonyl group in the target compound would be expected to influence the reactivity of the monomer and the properties of the resulting polymer. The synthesis of vinyl monomers bearing sulfonyl groups has also been reported, indicating the feasibility of creating such functionalized monomers. rsc.org

Design and Synthesis of Functional Materials Based on Triazole-Sulfonyl Scaffolds

The combination of the triazole ring and the sulfonyl group in this compound suggests its potential utility in the development of functional materials with specific electronic and physical properties.

Polymers incorporating 1,2,4-triazole (B32235) units are known for their high thermal stability, chemical resistance, and ability to participate in hydrogen bonding. nih.gov The introduction of a sulfonyl group can further enhance these properties and introduce new functionalities. While direct polymerization of this compound has not been detailed in available literature, it could potentially be used as a comonomer in condensation polymerization reactions, reacting through its amino group with diacids or diacyl chlorides to form polyamides.

More commonly, triazole-containing monomers are first synthesized and then polymerized. For instance, if converted to an N-vinyl derivative as discussed in 6.1.2, poly(N-vinyl-3-(butylsulfonyl)-1H-1,2,4-triazol-5-amine) could be prepared. Such a polymer would be expected to have a high glass transition temperature and could be soluble in polar organic solvents. rsc.orgresearchgate.net The sulfonyl group would likely increase the polymer's refractive index and thermal stability. researchgate.net

Triazole derivatives are recognized for their electron-transporting and hole-blocking capabilities, making them attractive for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.comrsc.orgresearchgate.net The electron-deficient nature of the 1,2,4-triazole ring is a key feature in this regard. The sulfonyl group, being strongly electron-withdrawing, would further enhance the electron-accepting properties of the triazole ring in this compound.

Table 2: Photophysical Properties of Selected Triazole Derivatives

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Application | Reference |

|---|---|---|---|---|---|

| 4-Ethyl-3,5-bis[4'-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | 351 | 440 | 85 | Luminescent Material | mdpi.com |

| 2,7-bis(3,5-di(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)benzo[lmn] researchgate.netnih.govphenanthroline-1,3,6,8(2H,7H)-tetraone | 365, 384 | 412, 434 | - | Electronic Properties | rsc.org |

| 1,2,3-Triazole-linked carbazole-benzothiadiazole | ~400-450 | ~500-550 | up to 100 | OLED | mdpi.com |

Future Directions and Emerging Challenges in Triazole Chemistry with Sulfonyl and Amine Substituents

The field of functionalized triazole chemistry is dynamic, with ongoing efforts to develop novel synthetic methodologies and explore new applications. For compounds like this compound, several future directions and challenges are apparent.

Future Directions:

One of the most promising future directions lies in the systematic exploration of its utility in materials science . By leveraging the "push-pull" electronic nature of the molecule, researchers could design novel dyes, nonlinear optical materials, and fluorescent probes. The ability of the triazole and amine groups to coordinate with metals also suggests potential applications in the development of metal-organic frameworks (MOFs) and catalysts. researchgate.net The synthesis of polymers incorporating this triazole moiety could lead to materials with enhanced thermal stability and specific functionalities.

In organic synthesis , the development of more efficient and regioselective methods for the synthesis of 3-sulfonyl-5-amino-1,2,4-triazoles remains a key objective. Exploring the reactivity of the C-S bond and the potential for the sulfonyl group to act as a traceless directing group could open up new synthetic transformations. Furthermore, the use of this compound as a scaffold for creating libraries of diverse molecules for high-throughput screening in drug discovery is a significant area of future research. nih.gov

Emerging Challenges:

A primary challenge in the study of substituted triazoles is often the synthesis . Achieving specific substitution patterns on the triazole ring can be difficult, sometimes requiring multi-step sequences with modest yields. For this compound, the introduction of the butylsulfonyl group at the C3 position while maintaining the C5 amine could present synthetic hurdles, such as regioselectivity and functional group compatibility. youtube.com

Another challenge is the comprehensive characterization of the physicochemical properties of new compounds. A thorough understanding of factors like solubility, stability, and electronic properties is crucial for rationally designing applications. fiveable.me For the subject compound, a detailed investigation into its tautomeric forms and their influence on reactivity and properties is warranted.

Finally, as with many novel chemical entities, a significant challenge is to fully elucidate the structure-property relationships . Understanding how modifications to the alkyl chain of the sulfonyl group or derivatization of the amine group impact the material or chemical properties will be critical for a targeted design of new functional molecules. mdpi.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-(methylsulfonyl)-1H-1,2,4-triazol-5-amine |

| 3-Phenyl-1H-1,2,4-triazol-5-amine |

| 5-amino-1H-1,2,4-triazole-3-thiol |

| Benzyl (B1604629) chloride |

| N-guanidinosuccinimide |

| Succinic anhydride |

| Aminoguanidine (B1677879) hydrochloride |

| 2-(3-(aminoalkyl-(aralkyl-, aryl-)-1H-1,2,4-triazol-5-yl)anilines |

| N-acylated {( nih.govnih.govtriazolo[1,5-c]quinazolin-2-yl)alkyl-(alkaryl-, aryl-)}amines |

| 2,2,2-trichloroethyl imidates |

| Amidrazones |

| α-bromo-β-alkylacroleins |

| α-bromo-β-phenylacroleins |

| Organic azides |

| Alkynes |

| Propargylic carbonates |

| (Hetero)arylboronic acid |

| geminal diazides |

| organic hydrazines |

| 3,3-difluoroallyl sulfonium (B1226848) salt |

| 1-alkoxymethyl-1,2,4-triazole-3-carboxamides |

| 5-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides |

| methyl 1,2,4-triazole-3-carboxylate (B8385096) hydrochloride |

| diphenoxymethane |

| N-chloro-N-fluorobenzenesulfonylamide |

| vinylsulfonamide |

| Sodium sulfinates |

| 2-aminobenzothiazole |

| 3-Butyl-1H-1,2,4-triazol-5-amine |

| Sulfuryl diazide |

| Sulfuryl chloride |

Q & A

Q. How are environmental and toxicological risks assessed during lab-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.